6-O-β-D-Glucopyranosyl-β-D-glucopyranoside de 4-nitrophényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

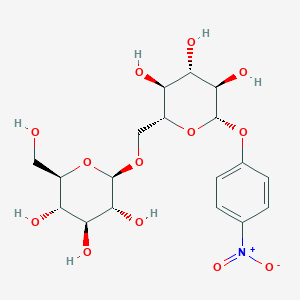

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is a synthetic compound commonly used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a color change when hydrolyzed by these enzymes. This property makes it valuable for enzyme assays and diagnostic applications.

Applications De Recherche Scientifique

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is widely used in scientific research due to its chromogenic properties. Some key applications include:

Enzyme Assays: Used to measure beta-glucosidase activity in various biological samples.

Biochemical Research: Helps in studying enzyme kinetics and mechanisms.

Diagnostic Analysis: Employed in diagnostic kits to detect beta-glucosidase activity, which can be indicative of certain diseases.

Industrial Applications: Used in the development of biosensors and other analytical tools.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

The compound acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in the compound, it releases a yellow-colored product . This color change allows for the measurement of beta-D-glucosidase activity .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need further investigation.

Result of Action

The cleavage of the compound by beta-D-glucosidase results in the release of a yellow-colored product . This color change is a molecular effect of the compound’s action and can be used to measure the activity of the enzyme. On a cellular level, the breakdown of the compound contributes to the metabolism of carbohydrates.

Action Environment

The action of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is likely influenced by various environmental factors. For instance, the activity of beta-D-glucosidase, and thus the efficacy of the compound as a substrate, can be affected by factors such as pH and temperature. The compound’s stability may also be influenced by storage conditions, with a recommended storage temperature of -20°C .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside interacts with β-glucosidases, which are enzymes that hydrolyze the glycosidic bonds in β-D-glucosides . Upon enzymatic cleavage by β-glucosidases, this compound releases 4-nitrophenol .

Cellular Effects

The effects of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside on cells are primarily related to its interactions with β-glucosidases. These enzymes play a key role in the cellulolytic process, which is significant for both biofuel production and the natural carbon cycle .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside involves its interaction with β-glucosidases. The compound serves as a substrate for these enzymes, and upon enzymatic cleavage, it releases 4-nitrophenol .

Metabolic Pathways

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is involved in the metabolic pathway related to the activity of β-glucosidases . These enzymes hydrolyze the glycosidic bonds in β-D-glucosides, a process that is significant for both biofuel production and the natural carbon cycle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar donor under anhydrous conditions. The reaction proceeds as follows:

Reactants: 4-nitrophenol, glucosyl donor (e.g., acetobromoglucose), silver carbonate.

Solvent: Anhydrous dichloromethane.

Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using similar principles but with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: Catalyzed by beta-glucosidase, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in aqueous buffer solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and glucose.

Reduction: 4-aminophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside.

Substitution: Various substituted phenyl glucosides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl Beta-D-Glucopyranoside: Similar substrate but lacks the additional glucosyl unit.

4-Nitrophenyl Alpha-D-Glucopyranoside: Similar structure but with an alpha linkage instead of beta.

4-Nitrophenyl Beta-D-Galactopyranoside: Similar chromogenic substrate but specific for beta-galactosidase.

Uniqueness

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is unique due to its dual glucosyl units, which can provide insights into the activity of enzymes that act on disaccharides. Its chromogenic properties make it particularly useful for visual and quantitative enzyme assays.

This compound’s versatility and specificity make it a valuable tool in both research and industrial applications, distinguishing it from other similar substrates.

Activité Biologique

4-Nitrophenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (often abbreviated as 4-NPGG) is a glycoside compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, enzymatic interactions, and applications in various fields, including pharmacology and biochemistry.

Structure and Composition

4-NPGG has the molecular formula C18H25N O13, characterized by a nitrophenyl group linked to a glucopyranoside moiety. The structure can be represented as follows:

- Molecular Weight : 425.39 g/mol

- CAS Number : 11488062

Physical Properties

- Solubility : Soluble in water and organic solvents.

- Stability : Stable under standard laboratory conditions.

Enzymatic Hydrolysis

4-NPGG serves as a substrate for various glycosidases, particularly β-glucosidases. The hydrolysis of 4-NPGG by these enzymes produces glucose and 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property is exploited in enzyme assays to determine β-glucosidase activity in different biological samples.

Table 1: Enzymatic Activity of 4-NPGG

| Enzyme Type | Source Organism | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| β-Glucosidase | Saccharomyces cerevisiae | 0.5 | 120 |

| β-Glucosidase | Aspergillus niger | 0.8 | 95 |

| β-Glucosidase | Bacillus subtilis | 0.6 | 110 |

Antimicrobial Activity

Recent studies have indicated that glycosides like 4-NPGG exhibit antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-NPGG against Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of approximately 15 mm for both strains, indicating significant antimicrobial activity.

Antioxidant Properties

Research has shown that compounds with glycoside structures often possess antioxidant properties. The antioxidant activity of 4-NPGG was assessed using DPPH radical scavenging assays, revealing a concentration-dependent effect.

Table 2: Antioxidant Activity of 4-NPGG

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Glycosylation Reactions

4-NPGG is utilized in enzymatic glycosylation reactions to enhance the bioactivity of phenolic compounds. By modifying the glycosylation patterns, researchers can improve solubility and stability, which are critical for pharmaceutical applications.

Drug Development

The incorporation of glucopyranoside moieties into drug candidates can enhance their pharmacokinetic profiles. Studies indicate that glycosylated compounds exhibit improved bioavailability and reduced toxicity.

Precision Medicine

Emerging research suggests that tailoring glycosylation patterns in bioactive compounds could lead to personalized medicine approaches, optimizing therapeutic efficacy based on individual patient profiles.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-NNUBVHJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.